molecular formula C10H20Cl5Si2 B14215081 CID 23615111

CID 23615111

Cat. No.: B14215081
M. Wt: 373.7 g/mol
InChI Key: PJVGFXIZCVYGNQ-UHFFFAOYSA-N
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Description

CID 23615111 (exact chemical name unspecified in available evidence) is a compound cataloged in PubChem, a critical resource for chemical and bioactivity data. For instance, highlights the use of CID identifiers in chromatographic and mass spectral analyses, which are typical for characterizing organic compounds . Similarly, emphasizes structural comparisons of substrates and inhibitors using PubChem CIDs, underscoring the importance of such identifiers in biochemical research .

Properties

Molecular Formula

C10H20Cl5Si2

Molecular Weight

373.7 g/mol

InChI

InChI=1S/C10H20Cl5Si2/c1-2-3-4-5-6-7-8-10(16(11)12)9-17(13,14)15/h10H,2-9H2,1H3

InChI Key

PJVGFXIZCVYGNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C[Si](Cl)(Cl)Cl)[Si](Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRICHLORO[2-(DICHLOROSILYL)DECYL]SILANE typically involves the reaction of decyltrichlorosilane with dichlorosilane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows: [ \text{Decyltrichlorosilane} + \text{Dichlorosilane} \rightarrow \text{TRICHLORO[2-(DICHLOROSILYL)DECYL]SILANE} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: TRICHLORO[2-(DICHLOROSILYL)DECYL]SILANE undergoes various types of chemical reactions, including:

    Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

    Substitution: Can undergo nucleophilic substitution reactions with reagents like alcohols and amines.

    Reduction: Can be reduced to form corresponding silanes.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Substitution: Alcohols, amines, and other nucleophiles under mild to moderate conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products:

    Hydrolysis: Silanols and hydrochloric acid.

    Substitution: Alkoxysilanes or aminosilanes.

    Reduction: Silanes.

Scientific Research Applications

TRICHLORO[2-(DICHLOROSILYL)DECYL]SILANE has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.

    Biology: Employed in the modification of surfaces for biological assays and studies.

    Medicine: Investigated for potential use in drug delivery systems and biomedical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of TRICHLORO[2-(DICHLOROSILYL)DECYL]SILANE involves its reactivity with nucleophiles, leading to the formation of stable silicon-oxygen or silicon-nitrogen bonds. The molecular targets include hydroxyl and amino groups on substrates, facilitating the formation of siloxane or silazane linkages. These reactions are crucial for its applications in surface modification and material synthesis.

Comparison with Similar Compounds

Structural Analogues

The evidence provides examples of structural analogues for other CIDs, which can serve as a template for comparing CID 23615111. For example:

Table 1: Structural Comparison of this compound and Analogues
Compound (CID) Core Structure Functional Groups Molecular Weight Key References
This compound [Hypothetical backbone] [Functional groups inferred] [Data Unavailable]
Oscillatoxin D (CID 101283546) Polyketide-derivative Epoxide, ester groups 692.8 g/mol
Betulin (CID 72326) Pentacyclic triterpenoid Hydroxyl, alkene groups 442.7 g/mol
3-O-Caffeoyl betulin (CID 10153267) Betulin-caffeic acid conjugate Hydroxyl, ester, phenolic groups 634.9 g/mol


Key Observations :

  • Structural complexity and functional groups (e.g., hydroxyl, ester) influence bioactivity and solubility. For example, betulin derivatives show enhanced pharmacological properties compared to their parent compound due to added functionalization .
  • Oscillatoxin derivatives, like CID 101283546, exhibit toxicity linked to their epoxide and ester moieties, a pattern that may extend to this compound if structurally related .

Functional and Pharmacological Comparisons

Table 2: Functional Properties and Bioactivity
Compound (CID) Solubility (mg/ml) LogP Bioactivity (e.g., IC50) Key Applications
This compound [Unreported] [Unreported] [Unreported] Hypothesized based on class
CID 57892468 (CAS 899809-61-1) 0.019–0.0849 3.5 (predicted) CYP1A2 inhibition Metabolic studies
CID 53216313 (CAS 1046861-20-4) 0.24 2.15 (XLOGP3) N/A Synthetic intermediate
Ginkgolic Acid 17:1 (CID 5469634) Low 6.8 5-HT receptor antagonism Enzyme inhibition

Key Observations :

  • LogP values (lipophilicity) and solubility are critical determinants of bioavailability.
  • Functional similarities (e.g., enzyme inhibition) may link this compound to compounds like ginkgolic acid, which targets 5-HT receptors .

Key Observations :

  • Advanced techniques like GC-MS and NMR are standard for verifying CID structures, as noted in and .
  • Synthetic routes for analogues (e.g., amide coupling) highlight the need for optimizing reaction conditions to improve yields .

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